molecular formula C9H5N3O5 B079964 Quinoline, 4,8-dinitro-, 1-oxide CAS No. 14753-19-6

Quinoline, 4,8-dinitro-, 1-oxide

Cat. No. B079964
CAS RN: 14753-19-6
M. Wt: 235.15 g/mol
InChI Key: VTEYIVXQGGFQFY-UHFFFAOYSA-N
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Description

Quinoline, 4,8-dinitro-, 1-oxide, also known as DNQ, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. DNQ has been widely used in the field of organic synthesis as a powerful oxidizing agent.

Scientific Research Applications

The primary application of Quinoline, 4,8-dinitro-, 1-oxide is in the field of organic synthesis. It has been used as a powerful oxidizing agent for the conversion of alcohols to aldehydes and ketones. Quinoline, 4,8-dinitro-, 1-oxide has also been used in the synthesis of heterocyclic compounds, such as quinolines and isoquinolines.

Mechanism Of Action

Quinoline, 4,8-dinitro-, 1-oxide is a powerful oxidizing agent that can oxidize alcohols to aldehydes and ketones. The mechanism of action involves the transfer of oxygen atoms from Quinoline, 4,8-dinitro-, 1-oxide to the alcohol molecule. The resulting intermediate is then converted to the aldehyde or ketone product.

Biochemical And Physiological Effects

Quinoline, 4,8-dinitro-, 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic to some microorganisms and has been used as a disinfectant in the food industry. Quinoline, 4,8-dinitro-, 1-oxide has also been reported to have mutagenic and carcinogenic properties, although further research is needed to confirm these findings.

Advantages And Limitations For Lab Experiments

Quinoline, 4,8-dinitro-, 1-oxide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive reagent that is readily available. Quinoline, 4,8-dinitro-, 1-oxide is also a powerful oxidizing agent that can be used in a wide range of organic synthesis reactions. However, Quinoline, 4,8-dinitro-, 1-oxide is highly reactive and can be hazardous to handle. Special precautions must be taken when working with Quinoline, 4,8-dinitro-, 1-oxide, including the use of protective clothing and equipment.

Future Directions

There are several future directions for research on Quinoline, 4,8-dinitro-, 1-oxide. One area of research is the development of new synthetic methods that use Quinoline, 4,8-dinitro-, 1-oxide as an oxidizing agent. Another area of research is the study of the biochemical and physiological effects of Quinoline, 4,8-dinitro-, 1-oxide. Further research is needed to determine the mutagenic and carcinogenic properties of Quinoline, 4,8-dinitro-, 1-oxide. Additionally, research is needed to develop safer methods for handling Quinoline, 4,8-dinitro-, 1-oxide in the laboratory.
Conclusion
In conclusion, Quinoline, 4,8-dinitro-, 1-oxide is a powerful oxidizing agent that has been widely used in the field of organic synthesis. It has several advantages for use in laboratory experiments but can be hazardous to handle. Further research is needed to determine the biochemical and physiological effects of Quinoline, 4,8-dinitro-, 1-oxide and to develop safer methods for handling it in the laboratory.

Synthesis Methods

Quinoline, 4,8-dinitro-, 1-oxide can be synthesized by the nitration of quinoline with a mixture of nitric and sulfuric acids. The reaction takes place at a temperature of around 0-5°C and yields Quinoline, 4,8-dinitro-, 1-oxide as a yellow crystalline solid. The synthesis method is relatively simple and has been widely used in the laboratory.

properties

CAS RN

14753-19-6

Product Name

Quinoline, 4,8-dinitro-, 1-oxide

Molecular Formula

C9H5N3O5

Molecular Weight

235.15 g/mol

IUPAC Name

4,8-dinitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C9H5N3O5/c13-10-5-4-7(11(14)15)6-2-1-3-8(9(6)10)12(16)17/h1-5H

InChI Key

VTEYIVXQGGFQFY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-]

Other CAS RN

14753-19-6

synonyms

Quinoline, 4,8-dinitro-, 1-oxide

Origin of Product

United States

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